molecular formula C5H8O3 B172593 3-Hydroxycyclobutanecarboxylic acid CAS No. 1268521-85-2

3-Hydroxycyclobutanecarboxylic acid

Cat. No. B172593
M. Wt: 116.11 g/mol
InChI Key: ZSHGVMYLGGANKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H8O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Hydroxycyclobutanecarboxylic acid involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and water . The reaction is stirred overnight at room temperature. After the reaction is complete, tetrahydrofuran is removed and the pH is adjusted to 4-5. The mixture is then extracted with a 4:1 volume ratio of chloroform/isopropanol. The organic phase is combined, dried, and concentrated to get the crude product. The crude product is beaten with ethyl acetate/n-heptane to obtain an off-white solid, which is the final product .


Molecular Structure Analysis

The InChI code for 3-Hydroxycyclobutanecarboxylic acid is 1S/C5H8O3/c6-4-1-3 (2-4)5 (7)8/h3-4,6H,1-2H2, (H,7,8) . The molecular weight of the compound is 116.12 g/mol .


Physical And Chemical Properties Analysis

3-Hydroxycyclobutanecarboxylic acid is a solid substance . Its molecular formula is C5H8O3 and its molecular weight is 116.12 g/mol .

Scientific Research Applications

Photochemical Synthesis

3-Hydroxycyclobutanecarboxylic acid and its derivatives play a significant role in photochemical synthesis. Chang et al. (2018) describe the synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid using a highly endo-selective [2 + 2]-photocycloaddition reaction (Chang et al., 2018). Faure et al. (2002) also utilized chiral hydroxy acids, including 3-hydroxycyclobutanecarboxylic acid derivatives, for asymmetric intramolecular [2 + 2] photocycloadditions (Faure et al., 2002).

Medical Imaging and Therapy

In medical imaging and therapy, 3-hydroxycyclobutanecarboxylic acid derivatives show potential. McConathy et al. (2003) discussed the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound used for tumor imaging in positron emission tomography, identifying 3-hydroxycyclobutanecarboxylic acid as a major non-radioactive species in its formulation (McConathy et al., 2003).

Neutron Capture Therapy

Kabalka and Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid for potential use in neutron capture therapy. This compound is modeled after 1-aminocyclobutanecarboxylic acid, which has high uptake in brain tumors (Kabalka & Yao, 2003).

Industrial Applications

The derivatives of 3-hydroxycyclobutanecarboxylic acid are also significant in industrial applications. Wu et al. (2007) enhanced the specific activity of a nitrilase from Acidovorax facilis 72W for converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, a process preferred in industry over chemical production due to its high efficiency and selectivity (Wu et al., 2007).

Safety And Hazards

3-Hydroxycyclobutanecarboxylic acid is classified as Acute Tox. 3 Oral . It is toxic if swallowed and should be handled with appropriate safety measures . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers One relevant paper discusses the synthesis of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and of 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry . The sequences feature highly endo-selective [2 + 2]-photocycloaddition reactions followed by fully regioselective ring opening/Hofmann .

properties

IUPAC Name

3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGVMYLGGANKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941231, DTXSID001273220, DTXSID801279191
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclobutanecarboxylic acid

CAS RN

194788-10-8, 1268521-85-2, 552849-33-9
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 3
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 4
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 5
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 6
3-Hydroxycyclobutanecarboxylic acid

Citations

For This Compound
7
Citations
LG Meimetis, E Boros, JC Carlson, C Ran… - Bioconjugate …, 2016 - ACS Publications
… (20) We selected the commercially available 3-hydroxycyclobutanecarboxylic acid as a … TMSOTf at 0 C was quenched with 3-hydroxycyclobutanecarboxylic acid to give 2. Intermediate 2 …
Number of citations: 59 pubs.acs.org
HK Hall Jr, CD Smith, EP Blanchard Jr… - Journal of the …, 1971 - ACS Publications
Bicyclobutanes carrying ester, acid, amide, and acyl functions at the bridgehead were synthesized. When the other bridgehead was unsubstituted or, in one case, carried an ester group…
Number of citations: 104 pubs.acs.org
AA Homon, LV Shynder, OP Demchuk… - Journal of Fluorine …, 2022 - Elsevier
Efficient synthesis of novel α-CF 3 /CHF 2 -substituted 1,3-bifunctional cyclobutane building blocks – conformationally restricted analogs of γ-amino- and γ-hydroxybutyric acids – …
Number of citations: 4 www.sciencedirect.com
TT Wager, BA Pettersen, AW Schmidt… - Journal of medicinal …, 2011 - ACS Publications
… To the crude solution of the intermediate 3-[3-chloro-4-(pyrrolidin-1-ylmethyl)phenyl]-3-hydroxycyclobutanecarboxylic acid were added methylamine (2.0 M in THF, 167 mL, 334 mmol) …
Number of citations: 81 pubs.acs.org
P Grongsaard, PG Bulger, DJ Wallace… - … Process Research & …, 2012 - ACS Publications
The development of a convergent, chromatography-free synthesis of an allosteric Akt kinase inhibitor is described. The route comprised 17 total steps and was used to produce kilogram …
Number of citations: 63 pubs.acs.org
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
… A solution of 36b (28.0 mg, 0.072 mmol), trans-3-hydroxycyclobutanecarboxylic acid (8.30 mg, 0.072 mmol), HATU (32.6 mg, 0.086 mmol) and DIPEA (0.017 mL, 0.100 mmol) in DMF (1 …
Number of citations: 12 www.sciencedirect.com
B Olshausen - 2018 - Cuvillier Verlag
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.